

High-throughput screening applications of Tetrabenzyl Thymidine-3',5'-diphosphate

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Compound of Interest

Compound Name: *Tetrabenzyl Thymidine-3',5'-diphosphate*

Cat. No.: *B1150468*

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High-Throughput Screening for Novel Inhibitors of the cGAS-STING Pathway

Application Note

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen response.

However, aberrant activation of the cGAS-STING pathway by self-DNA can lead to chronic inflammation and is implicated in the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus. Consequently, the development of small molecule inhibitors targeting cGAS is a promising therapeutic strategy for these conditions. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel cGAS inhibitors from large compound libraries.

This document provides an overview of the application of HTS assays for the discovery of cGAS inhibitors, including detailed protocols for common assay formats and a summary of known inhibitors with their corresponding potencies.

Core Concepts in cGAS HTS Assays

Several HTS methodologies have been developed to identify inhibitors of cGAS enzymatic activity. These assays are typically designed to measure either the consumption of the substrates (ATP and GTP) or the production of the product (cGAMP). Common HTS approaches include:

- **Luminescence-Based ATP Depletion Assays:** These assays, such as the ATP-Glo™ kinase assay, quantify the amount of ATP remaining in the reaction mixture after the cGAS enzymatic reaction. A decrease in luminescence signal indicates cGAS activity (ATP consumption), and the restoration of the signal in the presence of a test compound suggests inhibition.[\[3\]](#)[\[4\]](#)
- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:** These assays utilize labeled antibodies or binding partners to detect the product, cGAMP. The binding event brings a donor and an acceptor fluorophore in close proximity, generating a FRET signal that is proportional to the amount of cGAMP produced.
- **Mass Spectrometry (MS)-Based Assays:** RapidFire mass spectrometry allows for the direct and label-free detection of substrates and products, offering high accuracy and sensitivity. While powerful, the throughput of MS-based assays is generally lower than that of plate-based luminescence or FRET assays.[\[1\]](#)[\[2\]](#)
- **Pyrophosphate (PPi) Detection Assays:** The cGAS reaction produces pyrophosphate as a byproduct. Assays that detect PPi can be used to measure enzyme activity. For instance, a PPiase-coupled activity assay can be employed for HTS.[\[5\]](#)

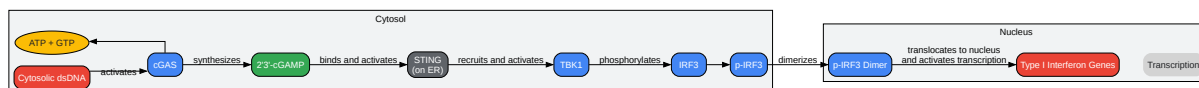
Data Presentation: Potency of Known cGAS Inhibitors

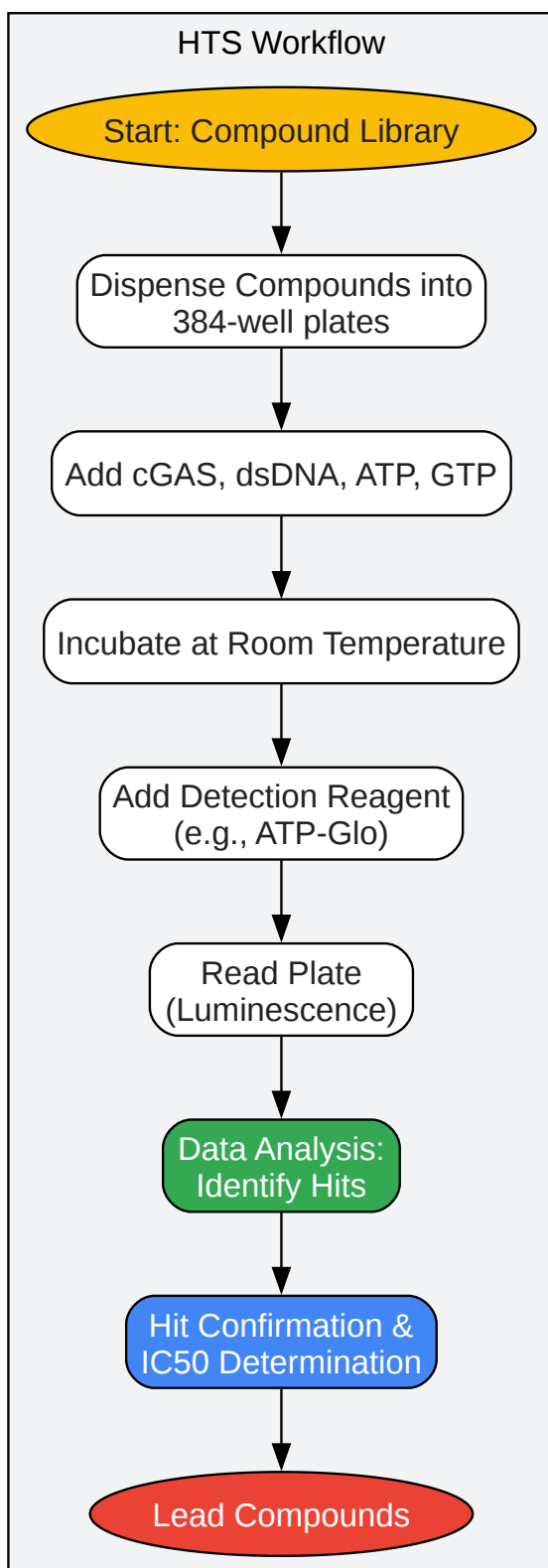
The following table summarizes the inhibitory potency (IC₅₀ values) of several known cGAS inhibitors identified through high-throughput screening and subsequent optimization.

Compound	Target Species	Assay Type	IC50 (μM)	Reference
G150	Human cGAS	ATP-Glo	0.02561	[3]
RU.521	Mouse cGAS	-	0.11	[6]
RU-0610270 (cpd 1)	Human cGAS	Luminescent Kinase Assay	1.88	[4]
cpd 6	Human cGAS	Luminescent Kinase Assay	0.66	[4]
Compound 3	cGAS	PPiase-coupled activity assay	0.97	[5]
PF-06928215	Human cGAS	HTS Assay	4.9	[6]
G108	Human cGAS	-	0.0275	[6]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: The cGAS-STING Signaling Pathway





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jtc.bmj.com [jtc.bmj.com]
- 4. High-Throughput Screening and Initial SAR Studies Identify a Novel Sub-micromolar Potent Human cGAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
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